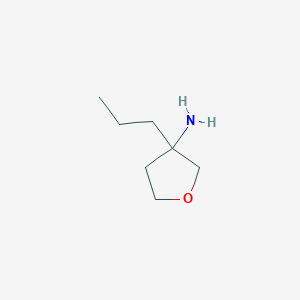

3-Propyloxolan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Propyloxolan-3-amine, also known as 3-propyltetrahydro-3-furanamine, is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . This compound is characterized by a furan ring substituted with a propyl group and an amine group at the 3-position. It is a liquid at room temperature and is used in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyloxolan-3-amine typically involves the reaction of a suitable furan derivative with a propylamine under controlled conditions. One common method is the reductive amination of 3-propyloxolanone with propylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of catalysts and automated systems further enhances the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-Propyloxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or imines.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or other derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

3-Propyloxolan-3-amine is investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, which may lead to the development of new drugs. Research indicates that compounds with similar oxolane structures have shown promise in modulating enzyme activity and receptor functions, making them suitable candidates for drug development .

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of oxolane derivatives, this compound was found to exhibit significant activity against specific bacterial strains. This suggests its potential use in formulating new antimicrobial agents .

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis, particularly in the creation of heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing more complex organic molecules .

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reaction with electrophiles to form new compounds | Formation of diverse heterocycles |

| Coupling Reactions | Used in cross-coupling reactions for complex synthesis | Synthesis of pharmaceuticals |

Industrial Applications

Use in Specialty Chemicals

this compound is utilized in the production of specialty chemicals, including plasticizers and surfactants. Its functional groups allow it to act as a compatibilizer in polymer formulations, enhancing material properties .

Case Study: Polymer Production

Research has demonstrated that incorporating this compound into polymer matrices improves flexibility and thermal stability. This has implications for developing advanced materials used in coatings and adhesives .

Mécanisme D'action

The mechanism of action of 3-Propyloxolan-3-amine involves its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Aminopropyltriethoxysilane: Used in surface functionalization and biosensing applications.

3-Aminopropyltrimethoxysilane: Employed in the modification of metal oxide nanoparticles.

N-(2-Aminoethyl)-3-aminopropyltriethoxysilane: Utilized in the synthesis of materials with enhanced dispersibility and antibacterial properties.

Uniqueness

3-Propyloxolan-3-amine is unique due to its specific structural features, such as the presence of both a furan ring and a propylamine group. This combination allows it to participate in a diverse range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.

Activité Biologique

3-Propyloxolan-3-amine, a compound derived from the oxolane family, has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be classified based on its oxolane structure, which is characterized by a five-membered ring containing oxygen. The molecular formula and other relevant properties are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO |

| CAS Number | [Not available] |

| Molecular Weight | 113.18 g/mol |

| Solubility | Soluble in water |

Research indicates that this compound exhibits various biological activities through multiple pathways:

- Antioxidant Activity : It has been shown to reduce oxidative stress in cellular models, potentially by modulating pathways involved in reactive oxygen species (ROS) production.

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from apoptosis, possibly through the regulation of BCL2 family proteins .

- Anti-inflammatory Properties : Preliminary findings indicate that this compound may inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Diabetic Retinopathy : A formulation containing this compound demonstrated significant improvements in diabetic retinopathy models by promoting mitophagy and reducing oxidative damage . The study highlighted the role of this compound in regulating mitochondrial health through the HIF-1α/BNIP3/NIX axis.

- Neuroprotection in Animal Models : In an experimental setup involving neurodegeneration, this compound was administered to mice, resulting in decreased markers of neuronal damage and improved cognitive function . This suggests its potential as a therapeutic agent for neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated the following effects of this compound:

- Cell Viability : Enhanced cell viability was observed in neuronal cell lines treated with varying concentrations of the compound.

- Apoptosis Inhibition : The compound significantly reduced apoptosis markers, indicating its protective role against cell death.

In Vivo Studies

In vivo studies further support the biological activity of this compound:

Propriétés

IUPAC Name |

3-propyloxolan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-3-7(8)4-5-9-6-7/h2-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRYAYIINGGLPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCOC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.